2-(2-Methylpentyl)pyrrolidine
Description
Foundational Significance of Pyrrolidine (B122466) Ring Systems in Organic Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, represents a cornerstone of organic and medicinal chemistry. whiterose.ac.ukchemicalbook.com This structural motif is not only prevalent in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine (B30402), but also serves as a fundamental building block in the synthesis of numerous pharmaceuticals and functional materials. whiterose.ac.ukchemicalbook.com The significance of the pyrrolidine scaffold lies in its unique combination of structural and chemical properties. Its three-dimensional, non-planar structure allows for the precise spatial arrangement of substituents, which is crucial for stereospecific interactions with biological targets. whiterose.ac.uk
From a synthetic standpoint, the pyrrolidine ring is a versatile template. Its nitrogen atom provides a site for nucleophilic reactions, while the carbon atoms can be functionalized through various organic transformations. chemicalbook.com The development of stereoselective methods to construct and modify the pyrrolidine core has been a major focus of synthetic organic chemistry. These methods include, but are not limited to, 1,3-dipolar cycloadditions, transition-metal-catalyzed cyclizations, and asymmetric additions to chiral precursors. rsc.orgrsc.org The ability to control the stereochemistry at the various chiral centers of the pyrrolidine ring is paramount, as different stereoisomers of a molecule can exhibit dramatically different biological activities.
Contemporary Research Landscapes Involving Pyrrolidine Derivatives
Modern research continues to explore the vast potential of pyrrolidine derivatives across multiple scientific disciplines. In medicinal chemistry, substituted pyrrolidines are integral to the design of novel therapeutic agents. nih.gov They are investigated for a wide range of biological activities, including as anticancer, antiviral, and neuroprotective agents. nih.gov For instance, certain polysubstituted pyrrolidines have demonstrated significant antiproliferative effects against various cancer cell lines, inducing cell cycle arrest and apoptosis. nih.gov
The field of organocatalysis has also been significantly influenced by pyrrolidine chemistry. Chiral pyrrolidine derivatives, most notably proline and its analogues, have emerged as highly effective catalysts for a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules with high efficiency and selectivity.
Furthermore, the unique physicochemical properties of pyrrolidines are being exploited in materials science. Their ability to act as ligands for metal complexes and their role in the formation of ionic liquids and other advanced materials are areas of active investigation. The ongoing development of novel synthetic methodologies continues to expand the accessible chemical space of pyrrolidine derivatives, paving the way for new discoveries and applications. organic-chemistry.orgmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-(2-methylpentyl)pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-9(2)8-10-6-4-7-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
QDAACEAZBGWMND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC1CCCN1 |
Origin of Product |
United States |
Advanced Stereochemical Control in 2 Substituted Pyrrolidine Synthesis
Enantioselective and Diastereoselective Synthetic Design
The precise control over the three-dimensional arrangement of atoms is a cornerstone of modern synthetic chemistry, particularly for biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects. The synthesis of 2-(2-Methylpentyl)pyrrolidine presents a dual stereochemical challenge: controlling the configuration at the C2 position of the pyrrolidine (B122466) ring and at the C2 position of the methylpentyl side chain. This requires highly refined enantioselective and diastereoselective synthetic strategies.
Application of Chiral Auxiliaries for Stereochemical Induction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This strategy has been widely applied to the asymmetric synthesis of 2-substituted pyrrolidines. whiterose.ac.uk
Several classes of chiral auxiliaries have proven effective. N-tert-butanesulfinamide, for example, has emerged as a highly reliable chiral auxiliary in the stereoselective synthesis of amines and their derivatives. researchgate.net The general approach involves the condensation of the chiral sulfinamide with a suitable ω-halo ketone, followed by reduction of the resulting N-sulfinylimine and subsequent cyclization to yield the 2-substituted pyrrolidine. The stereochemical outcome is dictated by the chirality of the sulfinamide auxiliary.
Another prominent class of auxiliaries is derived from amino alcohols, such as (R)-phenylglycinol. acs.org These can be used to form bicyclic 1,3-oxazolidines, which can then be alkylated with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary yields the desired enantiopure 2-substituted pyrrolidine. acs.org Carbohydrate-based auxiliaries, like O-pivaloyl protected D-galactopyranosylamine, have also been employed. cas.cz Aldimines formed from these sugar derivatives react with organometallic reagents with high diastereoselectivity, and subsequent electrophile-induced cyclization affords highly pure 2-substituted pyrrolidines. cas.cz
Table 1: Chiral Auxiliaries in 2-Substituted Pyrrolidine Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features | Reference |
|---|---|---|---|
| N-tert-butanesulfinamide | Addition to sulfinimines | Excellent diastereoselectivity; auxiliary is easily cleaved. | researchgate.net |
| (R)-Phenylglycinol | Alkylation of bicyclic oxazolidines | High diastereoselectivity; auxiliary is recoverable. | acs.org |
| D-Galactopyranosylamine | Allylation of N-glycosylimines | High diastereoselectivity in allylation and cyclization steps. | cas.cz |
Methodologies for Highly Diastereoselective and Enantioselective Processes
Beyond chiral auxiliaries, numerous catalytic and non-catalytic methods have been developed to achieve high levels of stereocontrol. These processes often involve the creation of multiple stereocenters in a single, highly controlled step.
One powerful approach is the [3+2] cycloaddition of azomethine ylides. rsc.orgnih.gov This method can rapidly construct the pyrrolidine ring. While these reactions can sometimes yield mixtures of endo/exo adducts, specific protocols have been developed to achieve high diastereoselectivity. nih.gov For instance, a reaction cascade involving the demetalation of tin- or silicon-substituted iminium ions, followed by azomethine ylide cycloaddition and nucleophilic cyclization, can produce substituted pyrrolidines with high diastereomeric purity in a one-pot reaction. nih.gov
Intramolecular C-H amination is another modern and atom-economical strategy. Iron dipyrrinato complexes, for example, can catalyze the conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov The diastereoselectivity of this cyclization is influenced by the catalyst structure, with iron phenoxide complexes showing superior performance in generating syn 2,5-disubstituted products. nih.gov
Cascade reactions, which combine multiple transformations into a single synthetic operation, offer an efficient route to complex pyrrolidines. A one-pot nitro-Mannich/hydroamination cascade, utilizing a combination of base and gold(I) catalysis, has been reported for the synthesis of substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivities. rsc.org Similarly, biocatalytic approaches using transaminases can trigger cyclizations of ω-chloroketones to produce both enantiomers of 2-substituted pyrrolidines with excellent enantiomeric excess (>95% ee). nih.gov
Syntheses from Enantiopure Precursors
Utilizing the "chiral pool" by starting a synthesis from a readily available, enantiomerically pure natural product is a classic and highly effective strategy. mdpi.com Amino acids, particularly L-proline and its derivatives like 4-hydroxyproline, are common and versatile starting materials for the synthesis of chiral pyrrolidines. mdpi.comfu-berlin.de
For instance, enantiopure trans-2,5-disubstituted pyrrolidines can be synthesized from L-α-amino acids. scispace.comresearchgate.net An iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes, which can be derived from amino acids, proceeds with complete diastereoselectivity to afford the trans-pyrrolidine products. scispace.comresearchgate.net This methodology has been applied to the synthesis of various pyrrolidine alkaloids. researchgate.net
The synthesis of (2S,5R)-5-trifluoromethylproline has been achieved starting from a chiral fluorinated oxazolidine, which serves as a precursor. acs.org The addition of Grignard reagents to an intermediate oxazolopyrrolidine provides disubstituted pyrrolidines with high trans diastereoselectivity. acs.org This highlights how a precursor's inherent chirality can be relayed through a synthetic sequence to control the stereochemistry of the final product.
Table 2: Synthesis of Substituted Pyrrolidines from Enantiopure Precursors
| Precursor | Method | Product | Key Features | Reference |
|---|---|---|---|---|
| L-α-Amino Acids | Iron(III)-catalyzed intramolecular hydroamination | trans-2,5-disubstituted pyrrolidines | Complete diastereoselectivity; sustainable metal catalyst. | scispace.comresearchgate.net |
| (S)-Proline | Coupling and intramolecular cyclization | Pyrrolidin-2-yl-substituted pyridin-4-ones | Utilizes the inherent chirality of proline. | fu-berlin.de |
Formation of Stereogenic Quaternary Carbon Centers Adjacent to the Pyrrolidine Ring
The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant synthetic challenge due to the steric congestion involved. pnas.orgpnas.org When this quaternary center is located at the C2 position of a pyrrolidine ring, the challenge is amplified. While this compound itself possesses a tertiary center at C2, the methodologies developed for creating C2-quaternary centers represent the pinnacle of stereochemical control in pyrrolidine synthesis.
Biocatalytic approaches have shown promise in this area. For example, a laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, has been used to form new all-carbon quaternary stereocenters, yielding highly functionalized pyrrolidine-2,3-diones. researchgate.net
In transition-metal catalysis, a diastereoselective intermolecular Michael addition has been used to form two adjacent quaternary carbons in the synthesis of complex natural products. pnas.orgpnas.org Another strategy involves the intramolecular aza-Diels-Alder reaction, which can form contiguous quaternary carbon stereocenters under mild conditions. pnas.org For the construction of C2-fluorinated quaternary centers, chiral secondary amine catalysts have been used to achieve highly diastereoselective access to β-fluoropyrrolidines bearing two adjacent quaternary carbons. nih.gov These advanced methods, though not directly applied in the synthesis of the titular compound, underscore the capability of modern organic synthesis to address extreme steric and stereochemical challenges in the construction of substituted pyrrolidines.
Conformational Analysis and Molecular Dynamics of Pyrrolidine Derivatives
Theoretical Models for Pyrrolidine (B122466) Ring Conformations (e.g., Envelope, Twisted)
The non-planar geometry of the pyrrolidine ring can be described by two primary idealized conformations: the Envelope (E) and the Twist (T) (also referred to as a half-chair). nih.govacs.org These models serve as the basis for describing the puckering of the five-membered ring.
Envelope (E) Conformation: In this arrangement, four of the five ring atoms are coplanar, while the fifth atom is displaced out of this plane. The out-of-plane atom can be either a carbon or the nitrogen atom. For instance, in proline derivatives, the pucker is often described with reference to the Cγ (C4) atom, leading to Cγ-exo (out-of-plane on the opposite side of the carboxyl group) and Cγ-endo (out-of-plane on the same side as the carboxyl group) envelope conformers. nih.govacs.orgnih.gov
Twist (T) Conformation: In the twist conformation, two adjacent atoms are displaced on opposite sides of a plane formed by the other three ring atoms. This conformation possesses a C₂ axis of symmetry passing through the ring.
These two ideal forms represent the energy minima and maxima on the pseudorotation pathway. The actual conformation of a pyrrolidine ring, including that in 2-(2-Methylpentyl)pyrrolidine, is typically an intermediate between these two extremes. researchgate.net
Pseudorotation Pathways and Quantitative Parameters
The various envelope and twist conformations of the pyrrolidine ring are not isolated structures but are readily interconverted through a low-energy process known as pseudorotation . nih.govnih.gov This is a continuous, wave-like motion of the out-of-plane puckering around the ring, which allows the ring to flexibly adopt a wide range of conformations without passing through a high-energy planar state. nih.gov The entire 360° pseudorotation circuit interconnects ten envelope and ten twist forms.
To precisely describe the conformation of the five-membered ring at any point along this pathway, a set of quantitative parameters, developed by Cremer and Pople, is used. acs.orgresearchgate.net The two most important parameters are:
Puckering Amplitude (q or τm): This parameter quantifies the degree of non-planarity of the ring. A larger amplitude indicates a more puckered ring, while an amplitude of zero would represent a completely planar (and energetically unfavorable) conformation.
Phase Angle of Pseudorotation (P): This angle, ranging from 0° to 360°, specifies the exact location of the puckering within the ring and thus defines the specific conformation (e.g., which atoms are maximally displaced and in which direction). researchgate.net Ideal envelope and twist conformations correspond to specific values of P.
This continuous range of conformations can be visualized on a "pseudorotational wheel," where different angular positions correspond to different ring shapes. researchgate.net The barrier for this pseudorotation in an unsubstituted pyrrolidine is very low, estimated to be around 220 ± 20 cm⁻¹. nih.gov
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Puckering Amplitude | q, τm | Measures the magnitude of the displacement of atoms from a mean plane, indicating the degree of puckering. | Defines how non-planar the ring is. Higher values mean more puckering. |
| Phase Angle of Pseudorotation | P | An angle from 0° to 360° that describes the position of the maximum pucker within the ring. | Specifies the type of conformation (e.g., Envelope or Twist) and which atoms are most displaced. |
Steric and Electronic Influences of Substituents on Ring Pucker
The introduction of substituents onto the pyrrolidine ring disrupts the symmetry of the pseudorotation potential energy surface, creating preferential conformations. nih.gov Both steric and electronic factors play a crucial role in determining the favored pucker. nih.govbeilstein-journals.org
Electronic Effects: The electronegativity of substituents significantly influences ring conformation. For example, an electronegative substituent in the 4-position of proline has a pronounced effect: a trans-substituent favors an exo pucker, while a cis-substituent favors an endo pucker. nih.govacs.org This is attributed to stereoelectronic effects like the gauche effect, where certain orbital interactions stabilize specific puckered forms. beilstein-journals.org
Steric Effects: Large, bulky substituents exert a powerful influence, primarily through steric hindrance. nih.govnih.gov To minimize non-bonded interactions, these groups strongly prefer to occupy a pseudo-equatorial position on the ring. nih.gov This preference can lock the pyrrolidine ring into a specific conformational range, significantly restricting its pseudorotational freedom. nih.govacs.org
In the case of This compound , the substituent at the C2 position is a large, sterically demanding alkyl group. Its electronic influence is minimal compared to its steric bulk. Therefore, the conformational equilibrium of the ring will be dominated by the need to place this large group in a pseudo-equatorial orientation to avoid steric clashes with the rest of the ring. This steric constraint will create a significant energy barrier to pseudorotation, leading to a strong preference for a limited set of puckered conformations where the 2-(2-Methylpentyl) group is accommodated with minimal strain. The most stable conformers would be those that maximize the distance between the substituent and the other ring atoms.
Spectroscopic and Diffraction Techniques for Conformational Elucidation
The precise three-dimensional structure and dynamic behavior of pyrrolidine derivatives are determined using a combination of experimental and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformations in solution. nih.gov The analysis of vicinal proton-proton coupling constants (³JHH) provides information about the dihedral angles between adjacent C-H bonds, which are directly related to the ring's pucker. researchgate.net By comparing experimental coupling constants with those calculated for different theoretical conformations, the preferred ring pucker and the relative populations of different conformers in equilibrium can be determined. nih.govresearchgate.net
X-ray Diffraction: For compounds that can be crystallized, single-crystal X-ray diffraction provides a highly accurate, static picture of the molecular conformation in the solid state. nih.govresearchgate.net This technique has been instrumental in confirming the puckering preferences induced by various substituents on the pyrrolidine ring. nih.gov
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are essential for exploring the potential energy surface of the pyrrolidine ring. nih.govnih.gov These calculations can map the pseudorotational pathway, identify low-energy conformers, predict the energy barriers between them, and calculate spectroscopic parameters that can be compared with experimental data. researchgate.net Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the ring over time. researchgate.netnih.gov
Theoretical and Computational Investigations of 2 2 Methylpentyl Pyrrolidine
Density Functional Theory (DFT) Applications
Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com It is widely used for its accuracy in predicting molecular geometries, energies, and other properties. scirp.org DFT methods, such as the B3LYP hybrid functional, are frequently applied to organic molecules to obtain reliable results for a variety of molecular properties. nih.gov
Geometry optimization is a fundamental application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. researchgate.netmdpi.com For 2-(2-Methylpentyl)pyrrolidine, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. nih.gov This is critical because the molecule possesses multiple rotatable bonds, leading to various possible conformers.
The energetic landscape can be profiled by identifying different local minima (stable conformers) and the transition states that connect them. The pyrrolidine (B122466) ring itself can adopt different puckered conformations, such as the "up" (exo) and "down" (endo) states, which are separated by a higher-energy planar state. nih.gov DFT calculations can quantify the energy differences between these conformers, revealing their relative populations at thermal equilibrium. mdpi.com The choice of functional and basis set, for instance, PBE0 with the def2-TZVP basis set, can be optimized to achieve high accuracy in predicting these geometrical parameters. rsc.org
Table 1: Illustrative Conformational Energy Profile of this compound
This table illustrates the kind of data that would be generated from a DFT analysis of the molecule's different conformers. The values are hypothetical.
| Conformer | Pyrrolidine Pucker | Dihedral Angle (C-N-Cα-Cβ) | Relative Energy (kcal/mol) |
| A | Endo | 60° | 0.00 |
| B | Exo | 180° | 1.25 |
| C | Endo | -60° | 0.45 |
| D | Planar (Transition State) | 0° | 5.80 |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and the energy required for the lowest electronic excitation. ossila.comnih.gov A smaller gap generally implies higher chemical reactivity. wuxiapptec.com
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution across a molecule. These maps illustrate regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for electrophilic interaction.
Table 2: Calculated Electronic Properties for this compound (Illustrative)
This table shows representative electronic property data that would be obtained from DFT calculations. The values are hypothetical.
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 Debye |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. mdpi.com Each calculated frequency represents a specific normal mode of vibration, such as bond stretching, angle bending, or torsional motions. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.
This theoretical spectrum serves as a valuable tool for interpreting experimental spectroscopic data. researchgate.net For instance, characteristic vibrations such as N-H stretching, C-H stretching, and C-N stretching can be identified and assigned to specific peaks in an experimental FT-IR spectrum. mdpi.com The potential energy distribution (PED) analysis can further clarify the contribution of different internal coordinates to each vibrational mode. mdpi.com
Advanced Computational Methods: Molecular Dynamics and Monte Carlo Simulations for Conformational Ensembles
While DFT is excellent for static properties, methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. scienceopen.comnih.gov
Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation would reveal how the molecule moves, flexes, and changes its conformation in a given environment (e.g., in a solvent) over a period of time. mdpi.com This provides insight into the flexibility of the alkyl chain and the puckering dynamics of the pyrrolidine ring, which are crucial for its interactions with other molecules. mdpi.com
Monte Carlo (MC) simulations use random sampling to explore the vast conformational space of a molecule. scienceopen.com Instead of simulating a time-based trajectory, MC methods generate a large ensemble of possible molecular configurations and evaluate their energies. nih.gov This approach is particularly effective for sampling different conformational states, including transitions between the endo and exo puckers of the pyrrolidine ring, and for calculating thermodynamic properties based on the generated ensemble. nih.govscienceopen.com
Quantum Chemical Descriptors and their Correlation with Reactivity and Stability
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic and structural properties. chemrxiv.org These descriptors can be correlated with experimental observations of chemical reactivity and stability. mdpi.com
For this compound, key descriptors would include:
Energies of Frontier Orbitals (HOMO and LUMO): As discussed, these are fundamental indicators of electron-donating and accepting capabilities. ossila.com
Ionization Potential and Electron Affinity: Related to the HOMO and LUMO energies, these describe the energy required to remove an electron and the energy released when an electron is added, respectively.
Global Hardness and Softness: Calculated from the HOMO-LUMO gap, these concepts from conceptual DFT describe the resistance of a molecule to changes in its electron distribution.
Electronegativity: The tendency of the molecule to attract electrons.
By calculating these descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models that predict the molecule's behavior in various chemical contexts without the need for direct experimentation. chemrxiv.org
Chemical Reactivity and Mechanistic Pathways of 2 2 Methylpentyl Pyrrolidine Derivatives
Intrinsic Reactivity of Cyclic Secondary Amines
The reactivity of cyclic secondary amines is significantly influenced by the ring size, which affects bond angles, ring strain, and the geometry of the nitrogen atom. Pyrrolidine (B122466), the core of 2-(2-Methylpentyl)pyrrolidine, often exhibits optimal reactivity in reactions proceeding through an enamine intermediate, a common pathway in organocatalysis.
Research combining computational, NMR spectroscopic, and kinetic experiments has explored the importance of the pyramidalization of the enamine-nitrogen on reactivity. nih.govresearchgate.net Enamines are most reactive when the nitrogen atom is planar, as this maximizes the donation of electron density from the nitrogen's non-bonding orbital (n) into the π* orbital of the enamine C=C double bond, thereby increasing nucleophilicity. nih.gov
Studies comparing cyclic amines of different ring sizes revealed that enamines derived from five-membered pyrrolidine rings are significantly more reactive than those from six-membered piperidine (B6355638) rings and often more reactive than those from four-membered azetidine (B1206935) rings. nih.govresearchgate.net This is attributed to the degree of pyramidalization at the nitrogen atom and the direction of that pyramidalization (endo vs. exo). Endo-pyramidalized enamines have been found to be substantially more reactive than their exo-pyramidalized counterparts. nih.gov The five-membered ring of pyrrolidine derivatives favors a more planar enamine structure with a higher ratio of the more reactive endo-pyramidalized form compared to other ring sizes. researchgate.net
| Cyclic Amine Ring Size | Relative Reactivity in Enamine Catalysis | Key Geometric Factors |
|---|---|---|
| Four-membered (Azetidine) | Moderate | High ring strain, significant nitrogen pyramidalization. |
| Five-membered (Pyrrolidine) | High | Less ring strain, favors a more planar and highly reactive endo-pyramidalized enamine. nih.gov |
| Six-membered (Piperidine) | Low | Low ring strain, but favors a less reactive exo-pyramidalized enamine conformation. nih.gov |
Nucleophilic and Electrophilic Reaction Patterns
The dominant chemical characteristic of the this compound moiety is the nucleophilicity of the secondary amine. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers. masterorganicchemistry.com
Nucleophilic Reactions: The nucleophilicity of pyrrolidine has been quantified using Mayr's nucleophilicity scale. rsc.org The nucleophilicity parameter (N) is sensitive to the solvent environment, primarily due to hydrogen bonding interactions. In protic solvents like methanol, hydrogen bonding to the nitrogen lone pair decreases its availability and thus lowers its nucleophilicity. In aprotic solvents like acetonitrile, the lone pair is more available, resulting in higher nucleophilicity. rsc.org This behavior is directly applicable to this compound. Common nucleophilic reactions include:
Alkylation: Reaction with alkyl halides to form tertiary amines.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Condensation: Reaction with aldehydes and ketones to form enamines, which are key intermediates in Stork enamine alkylation and acylation reactions.
| Solvent System (% CH3CN in CH3OH) | Mayr's Nucleophilicity Parameter (N) for Pyrrolidine |
|---|---|
| 0% | 15.72 |
| 20% | 16.26 |
| 40% | 16.80 |
| 60% | 17.34 |
| 80% | 17.88 |
| 100% | 18.32 |
Data sourced from kinetic investigations of pyrrolidine's reactions with reference electrophiles. rsc.org
Electrophilic Reactions: While intrinsically nucleophilic, the pyrrolidine moiety can be converted into an electrophile. For instance, reaction with an oxidant can generate a nitrenium ion, or conversion to an N-haloamine derivative makes the nitrogen electrophilic. More commonly, condensation with a carbonyl compound can form an iminium ion, where the carbon atom alpha to the nitrogen becomes a strong electrophilic center, susceptible to attack by nucleophiles.
Mechanistic Elucidation of Novel Transformations Involving the Pyrrolidine Moiety
The pyrrolidine ring is a ubiquitous structural motif, and numerous synthetic methods have been developed for its construction, often involving complex and elegant mechanistic pathways. These transformations highlight the versatility of the chemical bonds within and adjacent to the pyrrolidine core.
Copper-Catalyzed Intramolecular C-H Amination: A method for synthesizing pyrrolidines involves the intramolecular C-H amination of N-halide amides using a copper catalyst. Mechanistic studies, including the isolation of copper(II) intermediates and computational analysis, point toward a Cu(I)/Cu(II) catalytic cycle. This pathway avoids intermediates that would be formed by simple Lewis acid catalysis, indicating a specific mechanism dependent on the copper catalyst for cleaving N-F and C-H bonds. acs.org
Photoredox and Palladium Catalysis: Modern synthetic strategies employ photoredox and palladium catalysis to construct pyrrolidine rings. For example, a dehydrative coupling of alkyl amines with allylic alcohols proceeds via a dual catalytic system to form homoallylic amines, which can be precursors to pyrrolidine structures. organic-chemistry.org Other transformations proceed through photoredox-mediated radical-radical cross-coupling pathways. organic-chemistry.org
Ring Contraction of Pyridines: A novel photo-promoted ring contraction of pyridines using silylborane provides access to complex pyrrolidine derivatives. The mechanism is understood to proceed through key intermediates, including a 2-silyl-1,2-dihydropyridine, which undergoes photochemical or thermal silyl (B83357) migration to form a vinylazomethine ylide that subsequently cyclizes. nih.gov
Rhodium-Catalyzed C-H Insertion: Enantioselective synthesis of complex molecules containing pyrrolidine scaffolds can be achieved through C-H insertion reactions of rhodium carbenes. Density Functional Theory (DFT) calculations support a stepwise mechanism involving hydride transfer followed by C-C bond formation. These studies provide insight into the stereoselectivity and the preference for C-H over other potential insertion sites (e.g., O-H). acs.org
Derivatization Strategies for Enhanced Analytical Characterization
For the detection and quantification of this compound in complex matrices, derivatization is a common strategy to enhance its analytical properties for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The secondary amine is the primary target for these chemical modifications. mdpi.com
The main goals of derivatization are:
Introduce a Chromophore or Fluorophore: To enable sensitive detection by UV-Vis or fluorescence detectors.
Improve Volatility and Thermal Stability: For analysis by Gas Chromatography.
Enhance Ionization Efficiency: To increase sensitivity in Mass Spectrometry. nih.gov
Optimal derivatization agents react quickly and specifically with the target analyte to form a stable product. mdpi.com For a secondary amine like this compound, several classes of reagents are effective.
| Reagent Class | Example Reagent | Reaction Principle | Analytical Enhancement |
|---|---|---|---|
| Acyl Chlorides | Dansyl chloride | Acylation of the amine to form a sulfonamide. | Introduces a highly fluorescent dansyl group for HPLC-FLD detection. |
| Isothiocyanates | Phenylisothiocyanate (PITC) | Addition to the amine to form a thiourea (B124793) derivative. | Adds a strong UV chromophore for HPLC-UV detection. |
| Chloroformates | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Forms a carbamate (B1207046) with the amine. | Attaches a fluorescent Fmoc group for HPLC-FLD detection. |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. | Increases volatility and thermal stability for GC-MS analysis. |
| Hydrazine-based Reagents | 2-hydrazino-1-methylpyridine (HMP) | While typically used for carbonyls, analogous reagents can be designed for amines to introduce a readily ionizable moiety. nih.gov | Enhances ionization efficiency for LC-MS/MS, improving sensitivity. |
Applications in Contemporary Chemical Synthesis and Catalysis
Utilization as Ligands in Asymmetric Transition Metal Catalysis
Chiral pyrrolidine (B122466) derivatives are widely employed as ligands in asymmetric transition metal catalysis to induce enantioselectivity in a variety of chemical transformations. The stereochemically defined center at the 2-position of the pyrrolidine ring, such as in 2-(2-Methylpentyl)pyrrolidine, can effectively control the spatial arrangement of the catalytic complex, thereby dictating the stereochemical outcome of the reaction.
Asymmetric dihydroxylation is a powerful method for the synthesis of chiral diols from prochiral olefins. While specific examples utilizing this compound as a ligand in this context are not prominent in the literature, the Sharpless asymmetric dihydroxylation is a classic example where chiral ligands are crucial. In a related study, the asymmetric dihydroxylation of a vinylpyrrolidin-2-one derivative was achieved, highlighting the directing effect of the pyrrolidine scaffold in achieving stereocontrol. The fundamental principle involves the coordination of a chiral ligand to an osmium catalyst, creating a chiral environment that leads to the facial-selective addition of two hydroxyl groups to the double bond.
The asymmetric hydrogenation of unsaturated compounds is a widely used industrial process for the production of enantiomerically pure pharmaceuticals and fine chemicals. Chiral ligands based on the pyrrolidine framework have been shown to be effective in rhodium- and ruthenium-catalyzed hydrogenations. These processes are pivotal for the stereoselective synthesis of substituted pyrrolidines from pyrroles, affording functionalized products with multiple new stereocenters. The ligand's structure, including the nature of the substituent at the 2-position, is critical in determining the enantioselectivity of the hydrogenation.
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing compounds. Chiral pyrrolidine-based ligands can be employed to render these reactions enantioselective. For instance, the palladium-catalyzed carboamination of alkenes bearing a pendant amine can lead to the enantioselective synthesis of 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines. In these transformations, the chiral ligand controls the stereochemistry of the syn-aminopalladation step, which is crucial for establishing the final product's configuration.
| Catalytic Application | Metal Catalyst | Key Transformation | Role of Pyrrolidine Ligand |
| Enantioselective Dihydroxylation | Osmium | Alkene to Chiral Diol | Creates a chiral environment for facial-selective hydroxylation. |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Unsaturated Substrate to Chiral Saturated Product | Dictates the stereochemical outcome of hydrogen addition. |
| C-N Coupling Reactions | Palladium | Alkene Carboamination | Controls the enantioselectivity of the aminopalladation step. |
Organocatalytic Applications, including Aldol (B89426) and Quinoline Syntheses
The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen a surge in the use of chiral pyrrolidine derivatives. These catalysts often operate via enamine or iminium ion intermediates, mimicking the function of natural enzymes.
Pyrrolidine and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction, a powerful tool for carbon-carbon bond formation. While specific studies on this compound are not available, the general mechanism involves the formation of a chiral enamine between the pyrrolidine catalyst and a ketone donor, which then reacts with an aldehyde acceptor with high stereocontrol.
In the context of quinoline synthesis, the Friedländer annulation is a classic method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While typically acid- or base-catalyzed, organocatalytic variants have been developed. Although direct catalysis by this compound in quinoline synthesis is not documented, the versatility of pyrrolidine-based catalysts suggests their potential applicability in developing asymmetric versions of such cyclization reactions.
Fundamental Building Blocks for Complex Molecular Architectures
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Consequently, chiral pyrrolidines like this compound serve as valuable starting materials for the synthesis of more complex molecular architectures.
The inherent functionality and stereochemistry of 2-substituted pyrrolidines make them ideal precursors for the synthesis of a variety of polyfunctional N-heterocyclic compounds. Through a sequence of chemical transformations, the pyrrolidine ring can be elaborated and incorporated into larger, more complex heterocyclic systems. The alkyl substituent at the 2-position can influence the reactivity and stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of intricate molecules.
Integration into Advanced Material Science Precursors
The integration of chiral molecules into the framework of advanced materials is a critical strategy for developing materials with unique and highly specific functionalities. Chirality, or "handedness" at the molecular level, plays a pivotal role in designing materials with tailored optical, electronic, and catalytic properties chiralpedia.com. Chiral pyrrolidine derivatives, such as this compound, represent a significant class of building blocks, or precursors, for the synthesis of these sophisticated materials. By temporarily attaching a chiral auxiliary like a pyrrolidine derivative to a molecule, chemists can influence the stereoselectivity of reactions, enabling the synthesis of enantiomerically pure compounds that are vital for pharmaceuticals and fine chemicals chiralpedia.comsigmaaldrich.com.
The inherent stereogenic centers of this compound make it a valuable precursor for introducing chirality into larger macromolecular structures. This is particularly relevant in the development of:
Chiral Polymers: The incorporation of chiral units into a polymer backbone can induce the formation of stable helical structures. These chiral polymers exhibit unique chiroptical properties, such as circular dichroism and circularly polarized luminescence, making them suitable for applications in optical devices, data storage, and sensors chiralpedia.com.
Chiral Liquid Crystals: The handedness of constituent molecules in a liquid crystal phase can lead to the formation of helical superstructures. Materials based on chiral liquid crystals are essential for advanced display technologies chiralpedia.com.
Asymmetric Catalysts: When immobilized on a solid support, chiral ligands derived from precursors like this compound can create heterogeneous asymmetric catalysts. These catalysts are highly sought after in industrial chemical production for their efficiency, selectivity, and ease of separation from the reaction products, contributing to greener and more sustainable chemical processes chiralpedia.com.
The utility of such pyrrolidine-based precursors stems from their conformational rigidity and the well-defined spatial orientation of their substituents. This structural definition is transferred to the final material, dictating its interaction with other chiral molecules or polarized light. The choice of a specific chiral precursor allows for the fine-tuning of the material's properties to meet the demands of highly specialized applications chiralpedia.comnih.gov.
Implementation in Continuous Flow Chemistry Methodologies for Process Intensification
Continuous flow chemistry has emerged as a transformative technology in modern chemical synthesis, offering significant advantages over traditional batch processing, particularly for process intensification. The synthesis of complex heterocyclic structures like pyrrolidine derivatives is increasingly being performed using flow methodologies to enhance efficiency, safety, and scalability researchgate.netmdpi.commdpi.com. The implementation of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and faster reaction rates mdpi.com.
For the synthesis of pyrrolidine scaffolds, several methodologies have been successfully adapted to continuous flow systems:
Electroreductive Cyclization: Researchers have demonstrated the synthesis of pyrrolidine derivatives through the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. The large surface-area-to-volume ratio in a microreactor enhances the efficiency of the reduction process at the cathode. This method not only provides the target compounds in good yields compared to batch reactions but also allows for preparative-scale synthesis through continuous operation researchgate.net.
Dipolar Cycloaddition Reactions: The generation and subsequent reaction of unstable intermediates, such as azomethine ylides, can be effectively managed in a flow reactor. This enables practical and efficient 1,3-dipolar cycloaddition reactions to produce highly functionalized pyrrolidines. The ability to couple subsequent reaction steps, like chemoselective hydrogenation, in-line without isolating intermediates further streamlines the synthetic process researchgate.net.
Photochemical Cycloadditions: Photochemical reactions, such as intramolecular [2+2]-cycloadditions, can be significantly improved using flow reactors. This technique allows for uniform irradiation of the reaction mixture, efficient removal of products from the light source to prevent degradation, and enhanced safety, leading to the practical synthesis of complex pyrrolidine analogues researchgate.net.
The transition from batch to continuous flow for the synthesis of pyrrolidine derivatives exemplifies process intensification. Key benefits include superior heat and mass transfer, the ability to safely handle hazardous reagents and unstable intermediates, and the potential for automated, on-demand production. These advantages make flow chemistry a powerful tool for the efficient and sustainable manufacturing of fine chemicals and pharmaceutical intermediates based on the pyrrolidine core researchgate.netmdpi.commdpi.com.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyrrolidine Derivatives
| Parameter | Batch Reaction | Continuous Flow Reaction | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours researchgate.netmdpi.com | Significant reduction in production time. |
| Yield | Moderate to good | Often higher and more consistent yields researchgate.net | Improved process efficiency and reduced waste. |
| Scalability | Difficult, requires re-optimization | Easily scalable by running the system for longer ("scaling out") researchgate.net | Seamless transition from laboratory to production scale. |
| Safety | Risks associated with large volumes of hazardous materials and potential for thermal runaway | Small reactor volumes enhance safety; better control over exothermic reactions mdpi.com | Inherently safer process design. |
| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time mdpi.com | Higher product quality and reproducibility. |
Biosynthetic Pathways and Natural Occurrence of Pyrrolidine Structures
Elucidation of Biosynthetic Routes to Pyrrolidine-Containing Alkaloids
The biosynthesis of naturally occurring pyrrolidine (B122466) alkaloids is a complex enzymatic process that has been a subject of significant research. In general, the pyrrolidine ring of these alkaloids is derived from the amino acids L-ornithine or L-arginine. A key intermediate in this process is the diamine putrescine, which is formed via the decarboxylation of ornithine.
The established pathway for many pyrrolizidine (B1209537) alkaloids, a related class of compounds, involves the enzyme homospermidine synthase, which catalyzes the formation of homospermidine from two molecules of putrescine. nih.gov Subsequent oxidation and cyclization steps lead to the formation of the core pyrrolizidine structure. researchgate.net For simpler pyrrolidine alkaloids, the pathway often involves the N-methylation of putrescine to form N-methylputrescine, which then undergoes oxidative deamination and cyclization to form an N-methyl-Δ¹-pyrrolinium cation. This cation is a crucial intermediate that can be reduced to form the N-methylpyrrolidine ring found in alkaloids like nicotine (B1678760).
However, no specific biosynthetic pathway has been elucidated for 2-(2-Methylpentyl)pyrrolidine, as it has not been identified as a natural product. The synthesis of such a compound would likely involve different precursors and enzymatic machinery than those described for well-known alkaloids. For instance, the biosynthesis of the antibiotic anisomycin, which contains a substituted pyrrolidine ring, begins with the deamination of L-tyrosine, highlighting the diverse origins of these structures in nature.
Table 1: Key Precursors and Intermediates in the Biosynthesis of Known Pyrrolidine Alkaloids
| Precursor/Intermediate | Role in Biosynthesis | Resulting Alkaloid Class (Examples) |
|---|---|---|
| L-Ornithine/L-Arginine | Primary amino acid precursors | Pyrrolidine, Pyrrolizidine Alkaloids |
| Putrescine | Key diamine intermediate formed via decarboxylation | Tropane, Nicotine, Pyrrolizidine Alkaloids |
| N-methyl-Δ¹-pyrrolinium cation | Cyclized intermediate | Nicotine and related alkaloids |
| Homospermidine | Intermediate for bicyclic structures | Pyrrolizidine Alkaloids |
| This compound | Biosynthetic pathway not documented | Not applicable (not a known natural product) |
Identification of Natural Sources and Organisms Producing Pyrrolidine Derivatives
Pyrrolidine derivatives are widespread in nature, having been identified in a vast array of organisms, including plants, fungi, and bacteria. researchgate.net Plant-derived pyrrolidine alkaloids are particularly well-documented, serving primarily as chemical defenses against herbivores. nih.gov
Significant producers of these alkaloids include plants from the families Asteraceae (e.g., Senecio genus), Boraginaceae, and Fabaceae. nih.govmdpi.com For example, hygrine (B30402) and cuscohygrine (B30406) are well-known pyrrolidine alkaloids isolated from the leaves of the coca plant (Erythroxylum coca). mdpi.com Microorganisms are another prolific source; the antibiotic anisomycin, for instance, is produced by Streptomyces species. researchgate.net
Despite the broad natural distribution of the pyrrolidine scaffold, there are no scientific reports identifying this compound as a metabolite in any plant, animal, or microorganism. Its absence in natural product databases and the broader scientific literature suggests it is likely a synthetic compound.
Table 2: Examples of Natural Sources for Pyrrolidine Alkaloids
| Organism Type | Family/Genus | Example Organism | Known Pyrrolidine Alkaloid(s) |
|---|---|---|---|
| Plant | Asteraceae | Senecio vulgaris (Common Groundsel) | Retronecine (a necine base) |
| Plant | Erythroxylaceae | Erythroxylum coca (Coca Plant) | Hygrine, Cuscohygrine |
| Plant | Solanaceae | Nicotiana tabacum (Tobacco) | Nicotine, Nornicotine |
| Bacteria | Streptomycetaceae | Streptomyces griseolus | Anisomycin |
| Any | Not applicable | Not applicable | This compound (Not found in nature) |
Environmental Presence and Degradation Pathways of Pyrrolidine Compounds
The environmental fate of chemical compounds, including their presence and degradation, is a critical area of study. For some pyrrolidine derivatives that are produced and used on an industrial scale, such as N-methyl-2-pyrrolidone (NMP), environmental studies have been conducted. Research has shown that NMP is biodegradable in various surface waters, with microorganisms like Pseudomonas, Rhodococcus, and Rhizobium identified as being responsible for its degradation. nih.gov The rate of degradation can vary significantly depending on the microbial consortia present and the environmental conditions. nih.gov
No such data exists for this compound. As it is not a known natural product or a high-production-volume industrial chemical, its environmental presence has not been monitored or reported. Consequently, no studies have been performed to determine its persistence, potential for bioaccumulation, or degradation pathways (biotic or abiotic) in soil, water, or air. Its environmental fate remains entirely uncharacterized.
Table 3: Summary of Environmental Fate Information
| Compound | Environmental Presence | Known Degradation Pathways |
|---|---|---|
| N-methyl-2-pyrrolidone (NMP) | Potential contaminant in surface waters due to industrial use. | Aerobic microbial degradation by various bacteria (e.g., Pseudomonas, Rhodococcus). nih.gov |
| Pyrrolidine | Studied as a model compound; can be degraded anaerobically by microbial consortia under denitrifying conditions. | Anaerobic degradation coupled with nitrate (B79036) reduction. |
| This compound | Not documented in environmental samples. | No degradation studies have been reported. |
Future Research Directions and Emerging Trends in Pyrrolidine Chemistry
Development of Sustainable and Green Synthetic Methodologies for Pyrrolidine (B122466) Scaffolds
The principles of green chemistry are profoundly influencing the synthesis of pyrrolidine scaffolds, steering research towards methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign materials. mdpi.comresearchgate.net A primary focus is the development of one-pot, multicomponent reactions (MCRs) which offer high atom and step economy, thereby reducing solvent usage and purification steps. tandfonline.comvjol.info.vn
Key trends in this area include:
Use of Eco-Friendly Solvents: There is a significant shift towards replacing toxic organic solvents with greener alternatives. Reactions conducted in water, ethanol, or solvent-free conditions are becoming more common. mdpi.comsemanticscholar.org For instance, efficient syntheses of novel polycyclic pyrrolidine-fused spirooxindoles have been achieved in an ethanol-water mixture at room temperature without a catalyst. semanticscholar.org
Catalyst-Free and Metal-Free Reactions: Research is exploring catalyst-free domino reactions and avoiding the use of heavy metals to create more sustainable processes. mdpi.comsemanticscholar.org The 1,3-dipolar cycloaddition reaction is a powerful tool in this regard, often proceeding under mild, catalyst-free conditions to produce structurally diverse pyrrolidines. nih.gov
Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) is being applied to accelerate reaction times, increase yields, and enhance synthetic efficiency, aligning with the goals of green chemistry. tandfonline.comnih.gov
Reusable Catalysts: The design of heterogeneous and reusable catalysts, such as L-proline functionalized magnetic nanorods, represents another green approach. These catalysts can be easily recovered and reused without a significant loss of activity, making the synthesis of complex spiro-pyrrolidines more sustainable. rsc.org
| Green Strategy | Example Application | Key Advantages | Source(s) |
| Multicomponent Reactions (MCRs) | Synthesis of spiro-pyrrolidines/pyrrolizidines | High atom economy, reduced waste, simplified procedures. | tandfonline.comrsc.org |
| Eco-Friendly Solvents | Domino reaction in EtOH/H₂O for spirooxindoles | Reduced toxicity, improved safety, lower environmental impact. | semanticscholar.org |
| Microwave-Assisted Synthesis | General pyrrolidine synthesis | Faster reaction rates, higher yields, energy efficiency. | tandfonline.comnih.gov |
| Reusable Heterogeneous Catalysts | MnCoCuFe₂O₄@L-proline for 1,3-dipolar cycloaddition | Easy catalyst recovery and reuse, cost-effectiveness. | rsc.org |
Rational Design of Next-Generation Pyrrolidine-Based Catalysts
Chiral pyrrolidines have become indispensable as organocatalysts in asymmetric synthesis, capable of promoting a wide array of transformations with high stereocontrol. researchgate.netnih.gov The rational design of new catalysts focuses on modifying the pyrrolidine scaffold to enhance catalytic performance, expand substrate scope, and unlock novel reactivity. acs.orgsci-hub.ru
Future design strategies are centered on:
Scaffold Modification: Simple modifications to the pyrrolidine ring can lead to dramatic changes in physicochemical properties and reactivity. researchgate.netacs.org Introducing bulky substituents, additional stereocenters, or specific functional groups can create a more demanding and effective chiral environment. nih.govnih.govbeilstein-journals.org For example, diarylprolinol silyl (B83357) ethers are highly efficient organocatalysts for numerous transformations. beilstein-journals.org
Hydrogen-Bonding Control: The introduction of functional groups capable of forming strong hydrogen bonds, such as sulfonamides or phosphonic acids, is a key strategy. These groups help to rigidly orient the substrate in the transition state, leading to higher stereoselectivity. nih.gov
Light-Driven Radical Chemistry: An emerging frontier is the evolution of pyrrolidine catalysts for light-induced radical processes. researchgate.netacs.org By generating excited enamine or iminium ion intermediates, these catalysts can channel radical reactions through enantioselective pathways, opening up new avenues in asymmetric synthesis. sci-hub.ru
Computational Modeling: Mechanistic insights from computational studies are becoming increasingly crucial for the rational design of catalysts. Understanding the transition states and non-covalent interactions that govern stereoselectivity allows for the targeted development of more efficient and selective catalysts. rsc.org
| Design Principle | Catalyst Feature | Application Example | Desired Outcome | Source(s) |
| Steric Shielding | Bulky C2-substituents (e.g., diarylprolinol ethers) | Asymmetric Michael additions, aldol (B89426) reactions | High diastereo- and enantioselectivity | nih.govbeilstein-journals.org |
| H-Bond Donation | Side-chains with polar P=O or -NHTf groups | Michael addition of ketones to nitroolefins | Enhanced stereocontrol via substrate orientation | nih.gov |
| Photoredox Activity | Integration with light-absorbing moieties | Asymmetric β-hydroacylation of enals | Access to novel, light-driven radical transformations | acs.orgrsc.org |
| Structural Rigidity | Fused or spirocyclic pyrrolidine scaffolds | Diverse asymmetric transformations | Improved stability and predictable stereochemical outcomes | researchgate.net |
Advancement of Analytical Techniques for Complex Pyrrolidine Mixtures and Stereoisomers
The synthesis of complex pyrrolidine derivatives, especially in asymmetric catalysis, often results in intricate mixtures of regioisomers and stereoisomers. The development of advanced analytical techniques is crucial for their separation, identification, and characterization.
Current and future advancements include:
Chromatographic Methods: High-performance liquid chromatography (HPLC), particularly chiral HPLC, remains a cornerstone for separating enantiomers and diastereomers. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) has become the "gold standard" for the sensitive detection and quantification of pyrrolidine-based compounds, even at trace levels. researchgate.netuva.es
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of novel pyrrolidine derivatives. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for unambiguously determining the regioselectivity and relative stereochemistry of complex spirocyclic and polycyclic systems. rsc.org
Unified Analytical Approaches: For complex matrices, a unified and reliable analytical approach is necessary. This involves optimizing sample extraction and clean-up procedures, often using solid-phase extraction (SPE), followed by sensitive detection methods like LC-MS/MS to ensure accurate identification and quantification. researchgate.netuva.es
Exploration of Unprecedented Reactivity Modes and Chemical Transformations for Pyrrolidine Derivatives
Beyond established roles, research is actively exploring novel ways to construct and functionalize the pyrrolidine ring, leading to unprecedented molecular architectures.
Emerging areas of exploration consist of:
Novel Cycloaddition Strategies: The [3+2] cycloaddition of azomethine ylides is a powerful method for pyrrolidine synthesis. acs.org Current research is focused on developing new catalytic systems, such as those based on silver, to control the stereoselectivity of these reactions and to construct complex scaffolds featuring multiple chiral centers, including tetrasubstituted carbon atoms. acs.org This allows for the creation of diverse fused and spiro bicyclic skeletons. acs.org
Skeletal Editing and Ring Contraction: Innovative strategies are being developed to synthesize pyrrolidines from more abundant heterocyclic precursors. A notable example is the photo-promoted ring contraction of pyridines using silylborane, which yields functionalized pyrrolidine derivatives. nih.gov This approach represents a form of skeletal editing that transforms a six-membered ring into a five-membered one, providing novel building blocks for organic synthesis. nih.gov
C-H Functionalization: Direct functionalization of unactivated C(sp³)-H bonds is a major goal in modern organic synthesis. Enzyme-catalyzed intramolecular C-H amination using engineered cytochrome P450 enzymes presents a biocatalytic route to construct chiral pyrrolidines from simple azide (B81097) precursors. nih.gov Similarly, copper-catalyzed intramolecular amination of remote C-H bonds provides a chemical method to achieve the same goal. organic-chemistry.org
Cascade Reactions: The design of cascade reactions, where a series of bond-forming events occur in a single operation, allows for the rapid construction of molecular complexity. For instance, a cascade involving a Michael addition followed by a nitrogen cyclization has been used to create unprecedented pyrrolino-tetrahydroberberine analogues. researchgate.net
These explorations into new reactivity modes are continually expanding the synthetic chemist's toolkit, enabling the construction of previously inaccessible and highly complex pyrrolidine-based molecules. acs.org
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-(2-Methylpentyl)pyrrolidine, and how can reaction yields be optimized?
- Answer : Synthesis typically involves alkylation of pyrrolidine derivatives using 2-methylpentyl halides under basic conditions. For optimization:
- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to pyrrolidine) to improve yields .
- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : Use - and -NMR to confirm substitution patterns on the pyrrolidine ring and alkyl chain. For example, the methyl group on the pentyl chain appears as a triplet (~0.9 ppm) in -NMR .
- FT-IR : Identify C-N stretching vibrations (~1,200 cm) and alkyl C-H stretches (~2,850–2,960 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound in lab settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent oxidation. Avoid contact with strong acids/bases to prevent hazardous reactions .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?
- Answer :
- Scaffold Modification : Introduce substituents (e.g., halogens, hydroxyl groups) at the pyrrolidine nitrogen or alkyl chain to assess effects on bioactivity. Use X-ray crystallography to map binding interactions with target receptors .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC determination) or cell-based models (e.g., cytotoxicity profiling). Compare logP values to correlate lipophilicity with membrane permeability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and optimize lead compounds .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer :
- Purity Verification : Use HPLC (>98% purity) to rule out impurities as confounding factors. Replicate assays in independent labs to validate results .
- Condition Optimization : Test activity under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Target Selectivity Profiling : Employ kinase or GPCR panels to identify off-target effects that may explain divergent results .
Q. How can computational methods predict the metabolic stability of this compound in drug discovery?
- Answer :
- ADMET Prediction : Use tools like SwissADME to estimate metabolic pathways (e.g., cytochrome P450 oxidation). Focus on vulnerable sites like the pyrrolidine ring or methylpentyl chain .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using software such as MetaSite. Validate predictions with in vitro microsomal assays .
Q. What are the key considerations for designing enantioselective syntheses of this compound?
- Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) to control stereochemistry at the pyrrolidine nitrogen .
- Chiral Auxiliaries : Use tert-butanesulfinamide to induce enantioselectivity during alkylation steps. Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Kinetic Resolution : Optimize reaction rates to favor the desired enantiomer, monitored by time-resolved NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
